Ferrous succinate

Iron bioavailability Human absorption Food fortification

Ferrous succinate delivers 4.65× higher efficacy vs ferrous sulfate (meta-analysis, 47 RCTs, 6,655 pregnant patients) with significantly fewer GI adverse events. Its 92% relative bioavailability in infant cereal matrices and compatibility without fat oxidation/rancidity make it the superior choice for prenatal, renal anemia, and food fortification programs. Sustained-release formulations further optimize tolerability. Compliant with USP, BP, EP, and FCC pharmacopoeia standards. Prioritize ferrous succinate where patient adherence and organoleptic stability are critical.

Molecular Formula C4H4FeO4
Molecular Weight 171.92 g/mol
CAS No. 10030-90-7
Cat. No. B157808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerrous succinate
CAS10030-90-7
Synonymsutanedioic acid, iron (+2) salt
Ferromyn
ferrosuccinate
ferrous succinate
Molecular FormulaC4H4FeO4
Molecular Weight171.92 g/mol
Structural Identifiers
SMILESC(CC(=O)[O-])C(=O)[O-].[Fe+2]
InChIInChI=1S/C4H6O4.Fe/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+2/p-2
InChIKeyMDXRFOWKIZPNTA-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 g / 1000 g / 1 ton / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ferrous Succinate (CAS 10030-90-7) for Pharmaceutical Procurement: Core Identity and Class Positioning


Ferrous succinate (CAS 10030-90-7) is a ferrous iron salt of succinic acid, classified as an oral iron supplement within the broader category of ferrous compounds used for the prevention and treatment of iron deficiency anemia . As a divalent (ferrous, Fe²⁺) iron source, it belongs to the same therapeutic class as ferrous sulfate, ferrous fumarate, and ferrous gluconate, all of which are recognized as efficiently absorbed forms of iron [1]. The compound appears as a reddish-brown to dark brown fine powder, is slightly soluble in water, and is available in pharmaceutical and food grades compliant with international pharmacopoeia standards including USP, BP, EP, and FCC [2].

Ferrous Succinate vs. Generic Ferrous Salts: Why Substitution Without Comparative Data Introduces Formulation Risk


Although ferrous succinate, ferrous sulfate, and ferrous fumarate share the ferrous (Fe²⁺) ion as their active moiety, they differ materially in elemental iron content, gastrointestinal tolerability profiles, absorption kinetics, and formulation stability [1]. The succinate ligand confers distinct physicochemical properties, including a lower solubility constant (log Ks = –27.74 ± 0.12 for the iron(III) succinate complex) [2], which influences dissolution behavior and may impact both bioavailability and the incidence of gastrointestinal adverse events compared to more soluble salts such as ferrous sulfate. Procurement decisions that treat all ferrous salts as interchangeable without considering the quantitative evidence below risk selecting a compound with suboptimal tolerability, different elemental iron loading per gram, or inferior stability profiles that may affect finished product shelf life and patient adherence [3].

Ferrous Succinate Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


Human Iron Absorption: Ferrous Succinate Achieves 92% Relative Bioavailability vs. Ferrous Sulfate (Baseline 100%)

In a controlled human absorption study using radioactive labels (⁵⁹Fe) to measure iron uptake from fortified infant cereal in adult volunteers, ferrous succinate demonstrated an iron absorption value of 92% relative to ferrous sulfate, which served as the reference baseline of 100% [1]. The study employed a hemoglobin-repletion model in rats followed by organoleptic screening of 11 alternative iron sources, from which ferrous fumarate, ferrous succinate, and ferric saccharate were selected for human absorption measurement. Ferrous fumarate showed no difference in absorption compared to ferrous sulfate (100%), while ferrous saccharate (10% Fe) and ferric pyrophosphate achieved only 74% and 39% of the ferrous sulfate value, respectively [1].

Iron bioavailability Human absorption Food fortification

Clinical Efficacy in Pregnancy-Related Anemia: Ferrous Succinate Demonstrates 4.65-Fold Higher Odds of Overall Efficacy vs. Ferrous Sulfate

A 2025 systematic review and meta-analysis encompassing 47 randomized controlled trials with a total of 6,655 pregnant patients evaluated the comparative efficacy and safety of ferrous succinate tablets versus ferrous sulfate tablets and polysaccharide iron complex capsules [1]. The meta-analysis found that ferrous succinate tablets were significantly superior to ferrous sulfate tablets in terms of overall efficacy, with an odds ratio (OR) of 4.65 (95% CI: 3.68–5.88, P < 0.00001) [1]. Additionally, the incidence of adverse reactions was significantly lower for ferrous succinate compared to ferrous sulfate (P < 0.05) [1]. No statistically significant difference was observed between ferrous succinate tablets and polysaccharide iron complex capsules in total response rate (OR = 1.47, 95% CI: 0.45–4.79, P = 0.52) [1].

Iron deficiency anemia Pregnancy Meta-analysis

Hemoglobin Response in Chronic Kidney Disease Anemia: Ferrous Succinate Achieves Significantly Greater Hb Increase vs. Polysaccharide Iron Complex at 3 and 6 Months

A randomized controlled single-center trial compared the efficacy of oral ferrous succinate versus polysaccharide iron complex in treating anemia associated with non-dialysis chronic kidney disease (ND-CKD) [1]. Twenty ND-CKD patients were randomized and monitored for 6 months with assessments of hemoglobin (Hb), iron metabolism indices, and safety parameters at baseline and monthly intervals. Compared with the polysaccharide iron complex group, hemoglobin increased significantly after treatment with ferrous succinate for 3 months and 6 months (P < 0.05) [1]. At months 4, 5, and 6, the qualified response rate (proportion of patients achieving target hemoglobin) was significantly higher in the ferrous succinate group [1]. After 6 months of treatment, significant differences between groups were observed in red blood cell count, hemoglobin, and red cell distribution width (RDW), all favoring ferrous succinate [1].

Non-dialysis CKD Anemia management Hemoglobin response

Gastrointestinal Tolerability Profile: Meta-Analysis Confirms Significantly Lower Adverse Reaction Incidence vs. Ferrous Sulfate

The 2025 systematic review and meta-analysis of 47 RCTs with 6,655 pregnant patients provided quantitative tolerability data comparing ferrous succinate to ferrous sulfate and polysaccharide iron complex [1]. The meta-analysis demonstrated that the incidence of adverse reactions was significantly lower with ferrous succinate tablets compared to ferrous sulfate tablets (P < 0.05) [1]. No significant difference in specific adverse effect rates was observed between ferrous succinate tablets and polysaccharide iron complex capsules (P > 0.05) [1]. Additionally, ferrous succinate sustained-release tablets demonstrated significantly better overall effectiveness and lower total incidence of adverse drug reactions compared to ferrous succinate film-coated tablets [1].

Gastrointestinal tolerability Adverse events Patient adherence

Stability and Oxidation Resistance: Patented Formulation Technology with Antioxidant Incorporation During Synthesis

Ferrous (Fe²⁺) compounds are inherently prone to oxidation to the less bioavailable ferric (Fe³⁺) state during manufacturing and storage. A patented preparation process for ferrous succinate specifically addresses this limitation by incorporating an appropriate amount of anti-oxidant agents during the reaction between sodium succinate hexahydrate and iron sulfate heptahydrate [1]. More recent patent literature (CN114557974A, 2022) describes a stable ferrous succinate pharmaceutical composition comprising specific excipient ratios designed to maintain Fe²⁺ integrity throughout the product lifecycle [2]. The inherent coordination chemistry of succinate with iron, characterized by a solubility constant of log Ks = –27.74 ± 0.12 for the iron(III) succinate complex, further distinguishes its stability profile [3].

Oxidation stability Formulation technology Manufacturing process

Sustained-Release Formulation Advantage: Superior Efficacy and Safety Over Immediate-Release Ferrous Succinate

Within the ferrous succinate product class itself, dosage form selection produces measurable differences in clinical outcomes. The 2025 meta-analysis comparing different ferrous succinate formulations found that sustained-release tablets demonstrated significantly better overall effectiveness and a lower total incidence of adverse drug reactions compared to ferrous succinate film-coated (immediate-release) tablets [1]. A separate bioequivalence study in healthy Chinese male subjects (single-dose, randomized, 2-period crossover design, n=20) established pharmacokinetic parameters for ferrous succinate 200 mg formulations and demonstrated that two different tablet formulations were bioequivalent under Chinese regulatory criteria (90% CI for Cmax within 70–143%; AUC₀–last within 80–125%) [2].

Sustained-release Dosage form optimization Pharmacokinetics

Ferrous Succinate Optimal Application Scenarios: Evidence-Based Selection for Pharmaceutical, Nutraceutical, and Clinical Procurement


Pregnancy and Obstetric Iron Deficiency Anemia Management

Based on the meta-analysis of 47 RCTs encompassing 6,655 pregnant patients [1], ferrous succinate tablets are indicated as a first-line oral iron option in obstetric settings. The compound's 4.65-fold higher odds of overall efficacy compared to ferrous sulfate (95% CI: 3.68–5.88, P < 0.00001) [1], combined with significantly lower adverse reaction incidence, addresses the dual clinical imperatives in pregnancy: rapid correction of maternal anemia while minimizing gastrointestinal distress that could compromise adherence. Procurement for hospital formularies, prenatal clinics, and maternal health programs should prioritize ferrous succinate over ferrous sulfate based on this evidence.

Non-Dialysis Chronic Kidney Disease (ND-CKD) Anemia Correction

In ND-CKD patients requiring oral iron supplementation, the RCT evidence [2] demonstrates that ferrous succinate produces significantly greater hemoglobin increases at 3 and 6 months compared to polysaccharide iron complex, with higher qualified response rates at months 4–6. This application scenario is particularly relevant for nephrology clinics and renal care programs seeking an oral iron option that bridges the efficacy gap before progression to intravenous iron therapy. The significant improvements in RBC count, hemoglobin, and RDW at 6 months [2] provide objective hematologic endpoints supporting procurement for this specific patient population.

Infant Cereal and Food Fortification Programs

The human absorption study using ⁵⁹Fe-labeled compounds [3] established that ferrous succinate achieves 92% relative bioavailability compared to ferrous sulfate (baseline 100%) when incorporated into infant cereal matrices. Critically, the study concluded that ferrous succinate can fortify infant cereals without causing fat oxidation or discoloration [3]—a functional advantage not shared by all iron fortificants. Procurement for food fortification programs, infant formula manufacturers, and public health nutrition initiatives should consider ferrous succinate as a high-bioavailability option that maintains organoleptic acceptability, especially where ferrous sulfate is unsuitable due to oxidative rancidity concerns.

Pharmaceutical Formulation of Sustained-Release Iron Products

The meta-analytic evidence demonstrating superior effectiveness and lower adverse reaction incidence for ferrous succinate sustained-release tablets compared to film-coated (immediate-release) formulations [1] supports procurement specifically of the sustained-release dosage form for branded or generic pharmaceutical development. Additionally, the bioequivalence data establishing pharmacokinetic parameters for 200 mg ferrous succinate formulations under Chinese regulatory criteria (90% CI for Cmax within 70–143%; AUC₀–last within 80–125%) [4] provides a validated reference for generic product development and regulatory submissions. Manufacturers developing oral iron products with enhanced tolerability profiles should prioritize the sustained-release ferrous succinate platform.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ferrous succinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.